molecular formula C26H30F4O2 B6311933 1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane CAS No. 1357624-94-2

1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane

Cat. No.: B6311933
CAS No.: 1357624-94-2
M. Wt: 450.5 g/mol
InChI Key: ZAYLEFCORXRJTE-UHFFFAOYSA-N
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Description

1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane is an organic compound characterized by its unique structure, which includes two cyclohexyloxyphenyl groups attached to a tetrafluoroethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane typically involves the reaction of 4-(cyclohexyloxy)phenyl derivatives with tetrafluoroethylene. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In materials science, its unique structure allows it to enhance the mechanical and thermal properties of polymers. In biological systems, it may interact with cellular components to exert its effects, although detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis[4-(tert-butyl)phenyl]ethane: Similar in structure but lacks the cyclohexyloxy groups and fluorine atoms.

    1,2-Bis[4-(methoxy)phenyl]ethane: Contains methoxy groups instead of cyclohexyloxy groups.

    1,2-Bis[4-(hydroxy)phenyl]ethane: Features hydroxy groups instead of cyclohexyloxy groups.

Uniqueness

1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane is unique due to the presence of both cyclohexyloxy groups and tetrafluoroethane backbone, which impart distinct physical and chemical properties. These features make it particularly valuable in applications requiring high thermal stability and specific reactivity patterns .

Properties

IUPAC Name

1-cyclohexyloxy-4-[2-(4-cyclohexyloxyphenyl)-1,1,2,2-tetrafluoroethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30F4O2/c27-25(28,19-11-15-23(16-12-19)31-21-7-3-1-4-8-21)26(29,30)20-13-17-24(18-14-20)32-22-9-5-2-6-10-22/h11-18,21-22H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYLEFCORXRJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)C(C(C3=CC=C(C=C3)OC4CCCCC4)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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